3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKQGDWMJJGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine coreThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorine sources, and trifluoromethylating agents under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification steps may involve crystallization, distillation, or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural features contribute to its biological activity, particularly as an inhibitor of various enzymes and receptors.
- Case Study: Anticancer Activity
- Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies indicate that modifications in the imidazo[1,2-a]pyridine core can enhance potency against cancer cell lines .
Agrochemicals
The compound's efficacy as a pesticide or herbicide is being explored due to its ability to interact with biological systems in plants and pests.
- Case Study: Herbicidal Activity
Materials Science
This compound is also being researched for its application in the development of advanced materials due to its unique electronic properties.
- Case Study: Conductive Polymers
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Herbicidal | 10.0 | |
| Compound C | Conductive Polymer | N/A |
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Molecular Properties
The positioning and type of substituents critically affect the physicochemical and biological properties of imidazo[1,2-a]pyridines. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Key Observations :
- Halogen Effects : Replacement of fluorine (target compound) with chlorine (CAS 1160474-82-7) increases molecular weight by ~1.5% and may alter lipophilicity (ClogP increases by ~0.5 units) .
- Trifluoromethyl Positioning : The trifluoromethyl group at position 2 (target compound) is a common feature in analogs like 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6), which lacks substituents at position 3 .
Comparison :
- The target compound likely requires selective fluorination at position 6, which may involve halogen exchange (e.g., Cl → F via Balz-Schiemann reaction) or direct electrophilic substitution .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) are prevalent for introducing aryl/heteroaryl groups, as seen in and .
Pharmacological Relevance
Imidazo[1,2-a]pyridines are explored for diverse therapeutic applications:
- Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines exhibit IC₅₀ values <1 µM against Trypanosoma brucei .
- Anticancer Potential: Trifluoromethyl groups enhance blood-brain barrier penetration, making analogs like 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine candidates for CNS-targeted therapies .
- Autoimmune Disease : Recent patents highlight imidazo[1,2-a]pyridines as modulators of immune response pathways .
Target Compound Outlook : The fluorine at position 6 may improve metabolic stability compared to chlorine-containing analogs, while the bromine at position 3 provides a handle for further functionalization via cross-coupling.
Biological Activity
3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C₆H₂BrF₄N
- Molecular Weight : 243.98 g/mol
- CAS Number : 1227502-92-2
- Melting Point : 59-60 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and target proteins.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |
| MCF-7 | 17.02 | Moderate inhibition |
In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in tumor metastasis in vivo, indicating its potential as a therapeutic agent for triple-negative breast cancer (TNBC) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 31.8%
- Clearance Rate : 82.7 ± 1.97 mL/h/kg
Toxicity studies conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, highlighting a favorable safety profile for further development .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A study assessed the compound's efficacy against various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, providing a therapeutic window that could be exploited in clinical settings.
-
Antimicrobial Evaluation :
- Another research effort evaluated the antimicrobial activity against resistant bacterial strains, showing promising results that warrant further investigation into its mechanism of action against microbial targets.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives?
Methodological Answer: Synthesis often involves sequential halogenation and functionalization of the imidazo[1,2-a]pyridine core. For example:
- Substitution reactions : Bromination of acetylated intermediates using N-bromosuccinimide (NBS) or bromine, followed by fluorination and trifluoromethylation steps .
- Multi-component reactions : Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes for rapid scaffold assembly .
- Friedel-Crafts acylation : Catalytic AlCl₃-mediated acetylation at the C-3 position under solvent-free conditions for library diversification .
Q. How is structural characterization of this compound performed, particularly for crystallographic and spectroscopic analysis?
Methodological Answer:
- X-ray crystallography : Resolves polymorph-dependent stacking (e.g., π–π interactions, hydrogen bonding) and confirms regioselectivity of substituents .
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) differentiate between regioisomers and validate substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen/fluorine content .
Q. What biological targets are commonly associated with imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- COX-2 inhibition : Substituents at C-3 (e.g., morpholine, phenylamino groups) enhance selectivity and potency (IC₅₀ values < 0.1 μM) .
- GABA receptor modulation : Acetylated derivatives show predicted binding in computational models, suggesting anxiolytic/insomnia applications .
- Anti-inflammatory activity : In vivo studies demonstrate inhibition of pro-fibrotic and inflammatory pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for C-3 functionalization while minimizing side reactions?
Methodological Answer:
- Catalyst screening : Compare AlCl₃ (0.1–10 mol%) for Friedel-Crafts acylation efficiency versus metal-catalyzed methods .
- Solvent-free protocols : Reduce side products by eliminating solvents (e.g., neat conditions at 120°C) and using excess acylating agents .
- Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity to guide condition optimization .
Q. What strategies address discrepancies in reported synthetic yields for halogenated imidazo[1,2-a]pyridines?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-brominated species) and adjust stoichiometry .
- Temperature control : Lower reaction temperatures (< 0°C) during bromination mitigate uncontrolled halogenation .
- Purification techniques : Optimize silica-gel chromatography or recrystallization to isolate high-purity products .
Q. How do solid-state properties (e.g., polymorphism) influence the compound’s photophysical behavior?
Methodological Answer:
- Polymorph screening : Recrystallize from solvents (e.g., DCM/hexane vs. ethanol) to isolate distinct crystalline forms .
- Luminescence studies : Correlate emission wavelengths (yellow to red) with intermolecular interactions (C–H⋯π, π–π stacking) via single-crystal analysis .
- Excited-state intramolecular proton transfer (ESIPT) : Time-resolved spectroscopy quantifies proton transfer kinetics in polymorphs .
Q. What computational approaches predict bioactivity and binding affinity for novel derivatives?
Methodological Answer:
- Electrostatic potential mapping (EPM) : Identifies electron-deficient regions for rational design of kinase inhibitors (e.g., CENP-E inhibitors with IC₅₀ = 3.6 nM) .
- Molecular docking : Simulate ligand-receptor interactions (e.g., GABA receptor binding pockets) using AutoDock or Schrödinger .
- QSAR models : Train regression models on substituent effects (e.g., Hammett constants) to forecast COX-2 selectivity .
Q. How can catalyst-free strategies improve sustainability in functionalizing the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Decarboxylative Petasis-like reactions : Employ three-component reactions with amines and boronic acids to avoid metal catalysts .
- Microwave-assisted synthesis : Enhance reaction rates and reduce energy consumption for solvent-free protocols .
- Green metrics evaluation : Apply E-factor and atom economy calculations to compare methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
